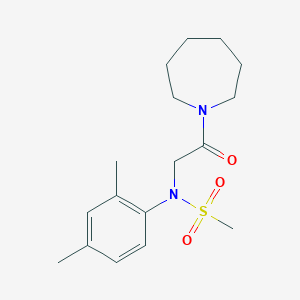
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DFB is a benzamide derivative that has been synthesized through a multistep process, which will be discussed in detail below.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been shown to be overexpressed in several types of cancer, and their inhibition by this compound may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as anti-inflammatory effects. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for use in lab experiments, including its high purity and high yields. This compound is also relatively easy to synthesize, making it an attractive compound for medicinal chemistry applications. However, this compound has some limitations, including its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, including the development of more potent and selective HDAC inhibitors based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Other potential future directions for research on this compound include its use as a tool compound for the study of HDACs and the development of new synthetic methods for the synthesis of this compound and related compounds.
合成法
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide is synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 2-methoxy-4-(methylthio)benzoic acid. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with N,N-dimethylformamide to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it an attractive compound for medicinal chemistry applications.
科学的研究の応用
N-(3,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide has been the focus of several scientific studies due to its potential applications in medicinal chemistry. This compound has been shown to have anticancer properties, specifically against breast cancer cells. In addition, this compound has been shown to inhibit the growth of several other cancer cell lines, including prostate cancer, ovarian cancer, and lung cancer. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVVMZMESTHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)

![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)


